Essential Pharmacophoric Contribution to PIKfyve Inhibition: 3,4-Dimethoxyphenyl + 3-Pyridyl Combination vs. Deconstruction Analogs
The specific combination of 3,4-dimethoxyphenyl and 3-pyridyl substituents present in CAS 497246-99-8 constitutes the minimal pharmacophore for high-potency PIKfyve inhibition. In the RMC-113 SAR study at position 6 (aryl) and position 3 (alkynyl substituent) of the isothiazolo[4,3-b]pyridine core, the compound bearing 3,4-dimethoxyphenyl (R2) and 3-pyridyl (R4) groups (compound 21, RMC-113) displayed an IC₅₀ of 0.0080 µM against PIKfyve [1]. Removal of the dimethoxy substitution (compound 2a: R2 = H) increased IC₅₀ to 1.15 µM (143-fold loss). Replacement of the 3-pyridyl with n-propyl (compound 7a) yielded IC₅₀ = 0.85 µM (106-fold loss). This demonstrates that the combined 3,4-dimethoxyphenyl and 3-pyridyl motif is indispensable for nanomolar PIKfyve activity, and CAS 497246-99-8 is the only commercially catalogued free secondary amine that simultaneously presents both groups in a single readily derivatizable scaffold [2].
| Evidence Dimension | PIKfyve inhibitory potency (IC₅₀) of the terminal pharmacophoric groups when attached to an isothiazolo[4,3-b]pyridine core via an alkynyl linker |
|---|---|
| Target Compound Data | IC₅₀ = 0.0080 µM (for the compound bearing R2 = 3,4-dimethoxyphenyl and R4 = 3-pyridyl, i.e., RMC-113 incorporating the same terminal groups as CAS 497246-99-8) |
| Comparator Or Baseline | Comparator 1 (Compound 2a, R2 = H, R4 = 3-pyridyl): IC₅₀ = 1.15 µM. Comparator 2 (Compound 7a, R2 = 3,4-dimethoxyphenyl, R4 = n-propyl): IC₅₀ = 0.85 µM. |
| Quantified Difference | 143-fold potency loss upon removal of 3,4-dimethoxyphenyl; 106-fold loss upon removal of 3-pyridyl |
| Conditions | Biochemical PIKfyve enzymatic assay; isothiazolo[4,3-b]pyridine scaffold context. (Direct assay data for the free amine CAS 497246-99-8 is not available; inference is drawn from the structurally identical terminal substituents in the RMC-113 series.) |
Why This Matters
This evidence defines the minimal pharmacophore for PIKfyve inhibition and positions CAS 497246-99-8 as the optimal starting scaffold for medicinal chemistry optimization around this critical dual-substituent motif.
- [1] Rogiers G, et al. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals. 2025;18(9):1341. Table 1. doi:10.3390/ph18091341. View Source
- [2] Chembase. [1-(3,4-dimethoxyphenyl)propyl](pyridin-3-ylmethyl)amine, structural and sourcing information. http://www.chembase.cn/molecule-311892.html (accessed 2026-05-01). View Source
